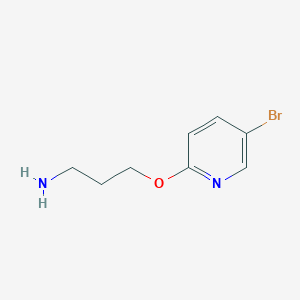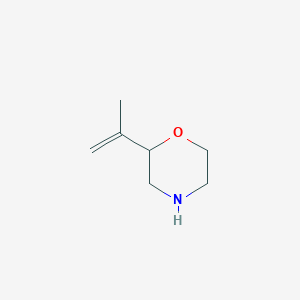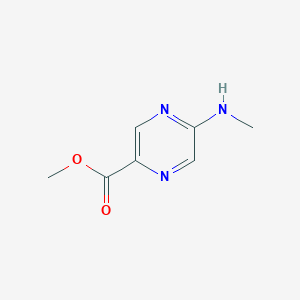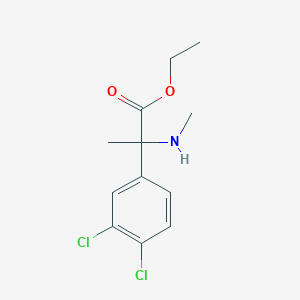![molecular formula C20H24N4O5 B13580660 7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]heptanamide](/img/structure/B13580660.png)
7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]heptanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide is a complex organic compound known for its role as a building block in the synthesis of targeted protein degraders, particularly in PROTAC (proteolysis-targeting chimeras) technology . This compound is also referred to as a C5 Lenalidomide conjugate and is used in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide involves multiple steps. One common method includes the reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with tert-butyl (4-aminobutyl)carbamate in the presence of a base such as DIEA (diisopropylethylamine) in DMSO (dimethyl sulfoxide) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of automated synthesis equipment and high-throughput screening to optimize reaction conditions and yields .
化学反応の分析
Types of Reactions
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine and amide functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bases like DIEA, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions often involve elevated temperatures and the use of solvents such as DMSO .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
科学的研究の応用
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide is widely used in scientific research, particularly in the following areas:
Chemistry: As a building block for the synthesis of complex organic molecules and targeted protein degraders.
Biology: In the study of protein-protein interactions and the development of new therapeutic agents.
Medicine: As a component in the development of drugs for treating various diseases, including cancer.
Industry: In the production of high-value chemicals and pharmaceuticals.
作用機序
The mechanism of action of 7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide involves its role as a ligand in PROTAC technology. It binds to the target protein and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein . This process is mediated through the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase .
類似化合物との比較
Similar Compounds
Lenalidomide: A thalidomide derivative used in the treatment of multiple myeloma and other cancers.
Pomalidomide: Another thalidomide derivative with similar applications in cancer therapy.
Uniqueness
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide is unique due to its specific structure, which allows it to function effectively in PROTAC technology. Its ability to form stable ternary complexes with target proteins and E3 ligases makes it a valuable tool in targeted protein degradation research .
特性
分子式 |
C20H24N4O5 |
|---|---|
分子量 |
400.4 g/mol |
IUPAC名 |
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]heptanamide |
InChI |
InChI=1S/C20H24N4O5/c21-11-4-2-1-3-8-15(25)22-13-7-5-6-12-17(13)20(29)24(19(12)28)14-9-10-16(26)23-18(14)27/h5-7,14H,1-4,8-11,21H2,(H,22,25)(H,23,26,27) |
InChIキー |
ZMPNFDUNDBVJLS-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S)-3-(4-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13580606.png)








![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid](/img/structure/B13580652.png)
